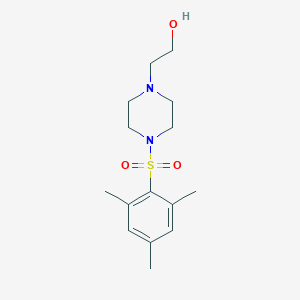

2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol

Description

Properties

IUPAC Name |

2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-12-10-13(2)15(14(3)11-12)21(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDXSPXPVSPLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 1-Mesitylsulfonylpiperazine

Reagents :

-

Piperazine

-

Mesitylsulfonyl chloride

-

Base (e.g., triethylamine, sodium bicarbonate)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

Piperazine reacts with mesitylsulfonyl chloride in a 1:1 molar ratio under inert conditions. The base neutralizes HCl generated during sulfonylation. The reaction typically proceeds at 0–25°C for 4–6 hours.

Key Considerations :

Step 2: Alkylation with 2-Chloroethanol

Reagents :

-

1-Mesitylsulfonylpiperazine

-

2-Chloroethanol

-

Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF) or acetonitrile

Procedure :

The secondary amine of 1-mesitylsulfonylpiperazine undergoes alkylation with 2-chloroethanol at 60–80°C for 8–12 hours. NaH deprotonates the amine, facilitating nucleophilic substitution.

Optimization :

Step 1: Synthesis of 1-(2-Hydroxyethyl)piperazine

Reagents :

-

Piperazine mono-hydrochloride

-

2-Chloroethanol

-

Base: Sodium hydroxide (NaOH)

-

Solvent: Water or ethanol

Procedure :

Piperazine mono-hydrochloride reacts with 2-chloroethanol in a 1:1 molar ratio under reflux (12–24 hours). The mono-hydrochloride salt ensures selective mono-alkylation.

Key Considerations :

Step 2: Sulfonylation with Mesitylsulfonyl Chloride

Reagents :

-

1-(2-Hydroxyethyl)piperazine

-

Mesitylsulfonyl chloride

-

Base: Triethylamine (TEA)

-

Solvent: THF or DCM

Procedure :

The secondary amine of 1-(2-hydroxyethyl)piperazine reacts with mesitylsulfonyl chloride at 0–25°C for 2–4 hours. TEA scavenges HCl, driving the reaction to completion.

Purification :

Comparative Analysis of Methods

| Parameter | Sulfonylation-Alkylation | Alkylation-Sulfonylation |

|---|---|---|

| Reaction Time | 12–18 hours | 14–28 hours |

| Overall Yield | 45–55% | 50–60% |

| Purification Complexity | Moderate (two chromatographic steps) | High (requires intermediate isolation) |

| Scalability | Suitable for gram-scale | Limited by mono-alkylation efficiency |

Alternative Approaches

One-Pot Synthesis

A one-pot method combining sulfonylation and alkylation remains underexplored. Preliminary studies suggest using piperazine mono-hydrochloride , mesitylsulfonyl chloride, and 2-chloroethanol in DMF with K₂CO₃ as a base. However, competing side reactions reduce yields (<30%).

Ethylene Oxide Ring-Opening

Reagents :

-

1-Mesitylsulfonylpiperazine

-

Ethylene oxide

-

Catalyst: BF₃·OEt₂

Procedure :

Ethylene oxide reacts with 1-mesitylsulfonylpiperazine under pressure (2–3 atm) at 50°C for 6 hours. Acidic work-up yields the ethanol derivative (40–50% yield).

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The mesitylsulfonyl group can be reduced to a mesityl group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of mesitylsulfonylpiperazine carboxylic acid.

Reduction: Formation of mesitylpiperazine ethanol.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its therapeutic potential in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The mesitylsulfonyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The ethanol moiety can facilitate solubility and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in the aryl sulfonyl group or the substituents on the piperazine-ethanol backbone. A comparative analysis is provided below:

Key Observations :

- Mesityl vs.

- Sulfonyl vs. Methoxy: Methoxy-substituted analogs (e.g., 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol) lack the sulfonyl group, favoring interactions with polar residues in receptors like 5-HT1A/5-HT2A .

- Hybrid Structures : Compounds like 4j (naphthalen-1-ylsulfonyl) integrate indole moieties, combining sulfonyl and heterocyclic features for enhanced 5-HT6 receptor antagonism (pKi = 7.83) .

Pharmacological Activity

Receptor Binding Affinity

- 5-HT6 Receptor Antagonists : Compound 4j (naphthalen-1-ylsulfonyl) demonstrates high potency (IC50 = 32 nM) in calcium mobilization assays, surpassing analogs with smaller aryl groups (e.g., 4b, pKi = 7.87) .

- 5-HT2A Affinity : Piperazine derivatives with β-tetralone fragments exhibit moderate 5-HT2A antagonism (Ki = 15–46 nM), while mesitylsulfonyl analogs may show divergent activity due to steric effects .

Antiproliferative Activity

Pharmacokinetic Considerations

- Solubility and Bioavailability : The mesityl group’s hydrophobicity likely reduces aqueous solubility compared to chlorophenyl or methoxy-substituted analogs, necessitating formulation adjustments for oral bioavailability.

- Metabolic Stability : Sulfonyl groups are susceptible to enzymatic reduction, whereas methoxy groups may undergo demethylation, affecting metabolic half-life .

Stability and Handling

- Sulfonyl piperazines are generally stable under inert conditions but may degrade in acidic or oxidizing environments. Safety data for analogs like 2-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}ethanol highlight the need for protective equipment during handling .

Biological Activity

2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol, also known by its CAS number 331845-77-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a mesitylsulfonyl group and an ethanol moiety, which contributes to its solubility and biological interactions. Its molecular formula is , and it has a molecular weight of approximately 285.37 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and survival rates.

- Receptor Binding : It exhibits binding affinity for several receptors, potentially modulating neurotransmitter release and influencing neurochemical pathways.

- Oxidative Stress Modulation : By influencing antioxidant pathways, this compound may enhance cellular resilience against oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 12.5 | Cell cycle arrest |

| NCI-H460 (Lung Cancer) | 10.0 | Inhibition of proliferation |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Neuroprotective Effects

In studies focusing on neuroprotection, the compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. The proposed mechanism involves:

- Reduction in ROS Production : The compound significantly lowers reactive oxygen species (ROS) levels in neuronal cells.

- Enhanced Cell Viability : In vitro assays revealed improved cell viability in the presence of neurotoxic agents when treated with this compound.

Case Studies

- Study on Lung Cancer Cells : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on lung cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through caspase activation pathways .

- Neuroprotective Study : Another research article focused on the neuroprotective properties of the compound in a rat model of ischemic stroke. The treatment group showed reduced infarct size and improved neurological function compared to controls .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine, with a half-life of approximately 6 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.